molecular formula C19H18O2S B12569664 4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)- CAS No. 163189-60-4

4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)-

Cat. No.: B12569664
CAS No.: 163189-60-4
M. Wt: 310.4 g/mol
InChI Key: CYOMCXDKSUCQAJ-UHFFFAOYSA-N
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Description

4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)- is an organic compound with the molecular formula C19H18O2S. This compound is characterized by the presence of a carbon-carbon triple bond (alkyne), an ethoxy group, a phenyl group, and a phenylthio group. It is a versatile compound used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-pentyn-1-ol with ethyl phenyl sulfide in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)- involves its interaction with specific molecular targets and pathways. The alkyne group can undergo cycloaddition reactions, forming cyclic compounds. The phenylthio group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. These interactions can modulate various biological and chemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Pentyn-1-one, 3-ethoxy-1-phenyl-5-(phenylthio)- is unique due to the presence of both an ethoxy group and a phenylthio group, which provide distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of synthetic applications and potential biological activities .

Properties

CAS No.

163189-60-4

Molecular Formula

C19H18O2S

Molecular Weight

310.4 g/mol

IUPAC Name

3-ethoxy-1-phenyl-5-phenylsulfanylpent-4-yn-1-one

InChI

InChI=1S/C19H18O2S/c1-2-21-17(13-14-22-18-11-7-4-8-12-18)15-19(20)16-9-5-3-6-10-16/h3-12,17H,2,15H2,1H3

InChI Key

CYOMCXDKSUCQAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(CC(=O)C1=CC=CC=C1)C#CSC2=CC=CC=C2

Origin of Product

United States

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